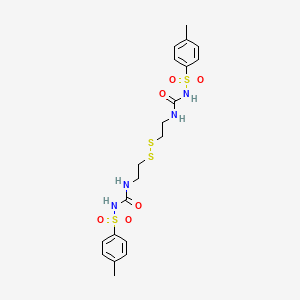
1-Methyl-4-(((((2-((2-(((((4-methylphenyl)sulfonyl)amino)carbonyl)amino)ethyl)dithio)ethyl)amino)carbonyl)amino)sulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(((((2-((2-(((((4-methylphenyl)sulfonyl)amino)carbonyl)amino)ethyl)dithio)ethyl)amino)carbonyl)amino)sulfonyl)benzene is a complex organic compound characterized by its multiple functional groups, including sulfonyl, amino, and carbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(((((2-((2-(((((4-methylphenyl)sulfonyl)amino)carbonyl)amino)ethyl)dithio)ethyl)amino)carbonyl)amino)sulfonyl)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the sulfonyl intermediate: This step involves the reaction of 4-methylphenyl with sulfonyl chloride in the presence of a base such as pyridine.
Coupling reactions: The sulfonyl intermediate is then coupled with various amino and carbonyl-containing compounds through nucleophilic substitution reactions.
Thioether formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4-(((((2-((2-(((((4-methylphenyl)sulfonyl)amino)carbonyl)amino)ethyl)dithio)ethyl)amino)carbonyl)amino)sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or amino groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
1-Methyl-4-(((((2-((2-(((((4-methylphenyl)sulfonyl)amino)carbonyl)amino)ethyl)dithio)ethyl)amino)carbonyl)amino)sulfonyl)benzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(((((2-((2-(((((4-methylphenyl)sulfonyl)amino)carbonyl)amino)ethyl)dithio)ethyl)amino)carbonyl)amino)sulfonyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and amino groups allow it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The thioether groups may also play a role in modulating redox reactions within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide
- 1,2-Dimethoxy-4-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]benzene
- Methyl {[(4-methylphenyl)sulfonyl]amino}(oxo)acetate
Uniqueness
1-Methyl-4-(((((2-((2-(((((4-methylphenyl)sulfonyl)amino)carbonyl)amino)ethyl)dithio)ethyl)amino)carbonyl)amino)sulfonyl)benzene is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research.
Propriétés
Numéro CAS |
34542-99-9 |
|---|---|
Formule moléculaire |
C20H26N4O6S4 |
Poids moléculaire |
546.7 g/mol |
Nom IUPAC |
1-(4-methylphenyl)sulfonyl-3-[2-[2-[(4-methylphenyl)sulfonylcarbamoylamino]ethyldisulfanyl]ethyl]urea |
InChI |
InChI=1S/C20H26N4O6S4/c1-15-3-7-17(8-4-15)33(27,28)23-19(25)21-11-13-31-32-14-12-22-20(26)24-34(29,30)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3,(H2,21,23,25)(H2,22,24,26) |
Clé InChI |
XNQVDLYJQLYTTA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCCSSCCNC(=O)NS(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7B-phenyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-2-yl)methanol](/img/structure/B11961675.png)
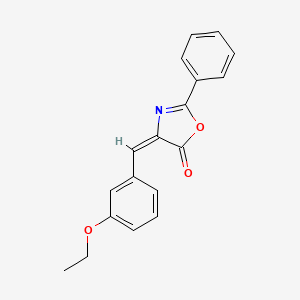


![2-{[5-{[5-{[2-(2,4-dimethylanilino)-2-oxoethyl]thio}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11961682.png)
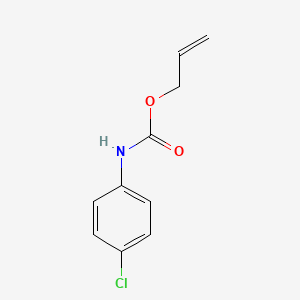
![3,3-Dichloro-2-[(4-methylphenyl)formamido]prop-2-enoic acid](/img/structure/B11961696.png)
![4-{(E)-[3-(1,1-Dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl (2E)-3-(4-methoxyphenyl)-2-propenoate](/img/structure/B11961704.png)
![5-(2-bromophenyl)-4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11961715.png)
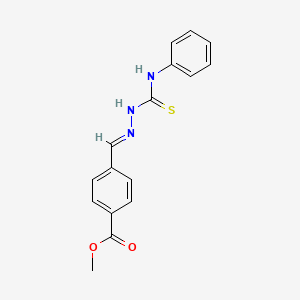

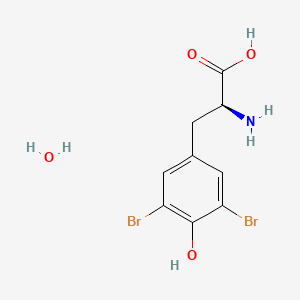

![2-(2-Chlorophenyl)-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11961740.png)
